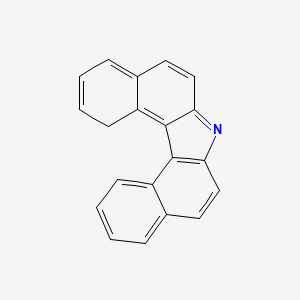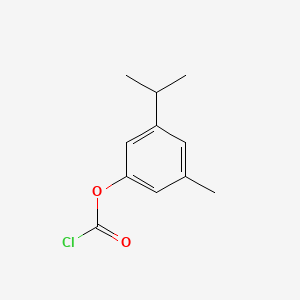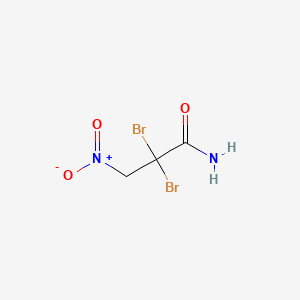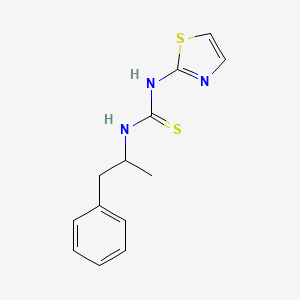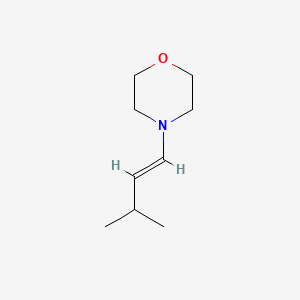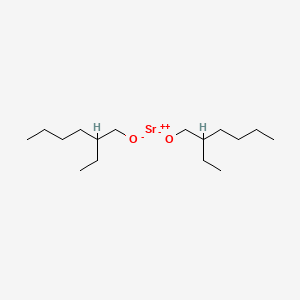
Strontium bis(2-ethylhexanolate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium bis(2-ethylhexanolate) is a chemical compound with the molecular formula C₁₆H₃₀O₄Sr. It is a metal carboxylate, specifically a strontium salt of 2-ethylhexanoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Strontium bis(2-ethylhexanolate) can be synthesized through the reaction of strontium oxide or strontium hydroxide with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions. The resulting product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Strontium bis(2-ethylhexanolate) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of strontium oxide and other by-products.
Reduction: It can be reduced by strong reducing agents, resulting in the formation of strontium metal and 2-ethylhexanoic acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Strontium bis(2-ethylhexanolate) has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of strontium-containing compounds and materials.
Biology: This compound is studied for its potential biological effects, including its role in bone regeneration and growth stimulation.
Medicine: Strontium bis(2-ethylhexanolate) is explored for its potential use in drug delivery systems and as an immunotherapeutic agent.
Industry: It is used in the production of catalysts, electronic devices, and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of strontium bis(2-ethylhexanolate) involves its interaction with biological molecules and cellular pathways. In medicine, it is known to promote bone formation by stimulating osteoblast activity and inhibiting osteoclast activity. This dual action helps in the treatment of osteoporosis and other bone-related conditions .
Comparison with Similar Compounds
Strontium bis(2-ethylhexanolate) can be compared with other similar compounds, such as:
Strontium ranelate: Used in the treatment of osteoporosis, it also promotes bone formation and inhibits bone resorption.
Strontium carbonate: Commonly used in pyrotechnics and ceramics, it has different applications compared to strontium bis(2-ethylhexanolate).
Strontium chloride: Used in toothpaste for sensitive teeth and in fireworks, it has distinct properties and uses.
Strontium bis(2-ethylhexanolate) is unique due to its specific chemical structure and its wide range of applications in various fields.
Properties
CAS No. |
93839-99-7 |
|---|---|
Molecular Formula |
C16H34O2Sr |
Molecular Weight |
346.1 g/mol |
IUPAC Name |
strontium;2-ethylhexan-1-olate |
InChI |
InChI=1S/2C8H17O.Sr/c2*1-3-5-6-8(4-2)7-9;/h2*8H,3-7H2,1-2H3;/q2*-1;+2 |
InChI Key |
DBEHAALZRVWGCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


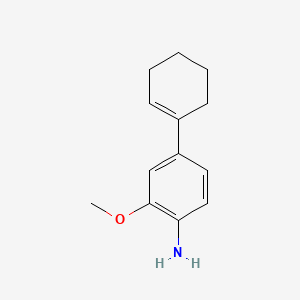
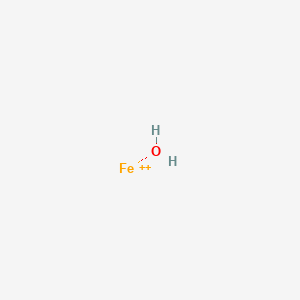
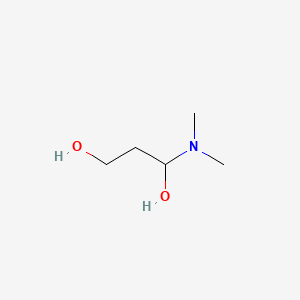
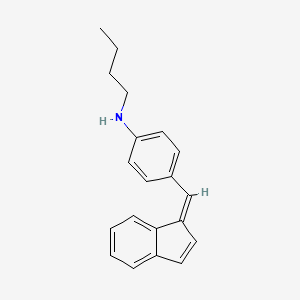
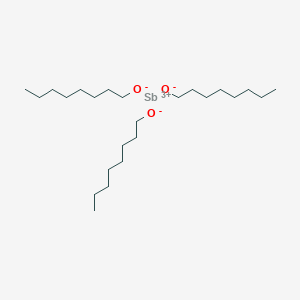
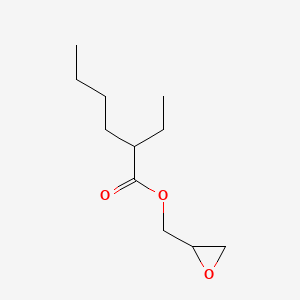
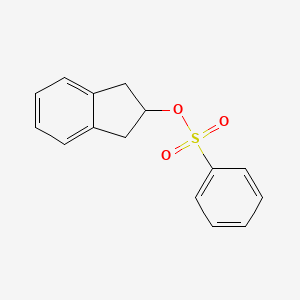
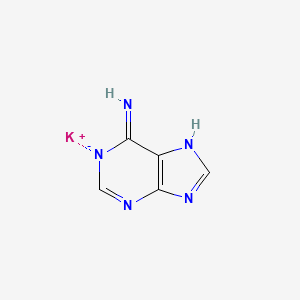
![1-[2-(4-Chlorophenyl)-8-methylquinolin-4-YL]-2-(dihexylamino)ethanol hydrochloride](/img/structure/B12656228.png)
